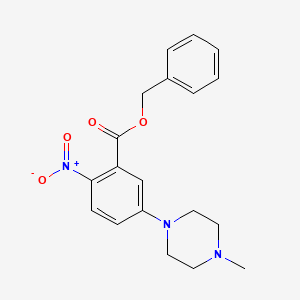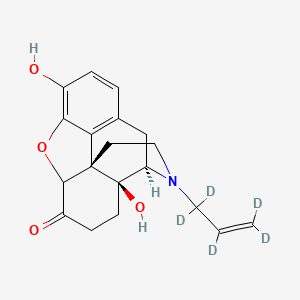
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is a synthetic opioid antagonist. It is structurally related to oxymorphone, differing by the substitution of an allyl group for the methyl group on the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride begins with the conversion of oxymorphone to its diacetate form by reacting it with acetic anhydride. The diacetate is then treated with cyanogen bromide to form the desired naloxone structure . The reaction conditions typically involve refluxing the mixture at around 60°C for several hours .
Industrial Production Methods
Industrial production of naloxone hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form noroxymorphone.
Reduction: Reduction reactions can convert it back to oxymorphone.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions include noroxymorphone (oxidation product) and oxymorphone (reduction product). Substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of opioids.
Biology: Studied for its interactions with opioid receptors and its ability to reverse opioid effects.
Medicine: Widely used in emergency medicine to treat opioid overdoses.
Mécanisme D'action
The mechanism of action of 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride involves its binding to opioid receptors in the central nervous system. It competes with opioids for the mu, kappa, and sigma receptor sites, with the highest affinity for the mu receptor. By occupying these receptors, it prevents opioids from exerting their effects, thereby reversing opioid-induced respiratory depression, sedation, and hypotension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxymorphone: A structurally related opioid with similar pharmacological properties but acts as an agonist rather than an antagonist.
Noroxymorphone: An oxidation product of naloxone with similar receptor binding properties.
Naltrexone: Another opioid antagonist with a longer duration of action compared to naloxone.
Uniqueness
17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride is unique due to its rapid onset of action and high affinity for opioid receptors, making it highly effective in emergency situations for reversing opioid overdoses .
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2 |
Clé InChI |
UZHSEJADLWPNLE-WXNBHMOSSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H] |
SMILES canonique |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


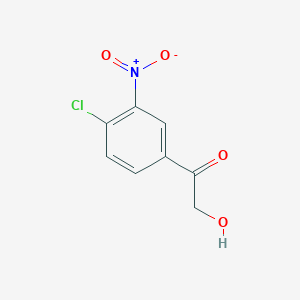
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
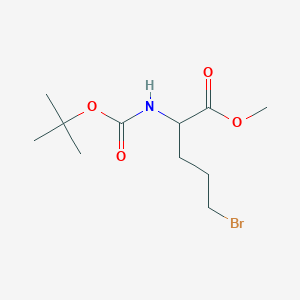
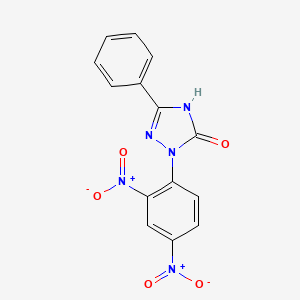
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)




